CYP51 Inhibition Potency: Cyp51/PD-L1-IN-1 Compared to Related Dual Inhibitors
Cyp51/PD-L1-IN-1 inhibits CYP51 with an IC50 of 0.884 μM [1]. This potency is distinct from other dual inhibitors in the same study. For example, compounds L20 and L21 showed IC50 values of 0.263 μM and 0.205 μM for CYP51, respectively [1]. This indicates a more than 3-fold difference in potency for the CYP51 target among closely related chemical analogs.
| Evidence Dimension | In vitro inhibition of CYP51 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 0.884 μM |
| Comparator Or Baseline | Compound L20: IC50 = 0.263 μM; Compound L21: IC50 = 0.205 μM |
| Quantified Difference | L20 is 3.4x more potent; L21 is 4.3x more potent at CYP51 inhibition compared to Cyp51/PD-L1-IN-1. |
| Conditions | Biochemical enzyme inhibition assay (specific details not disclosed in abstract) |
Why This Matters
This data is crucial for researchers needing to choose a tool compound with a specific balance of target engagement, as CYP51 inhibition potency varies significantly within the same chemical series.
- [1] Sun B, Liu W, Wang Q, Liu Y, Yu S, Liu M, Han J. Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties. J Med Chem. 2023 Sep 28;66(18):13007-13027. View Source
